3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Beschreibung
This compound (CAS: 2034372-27-3) belongs to the pyrrolo[3,2-d]pyrimidinone family, characterized by a bicyclic core fused with a sulfur-containing substituent. Its molecular formula is C₂₆H₂₁N₃OS, with a molecular weight of 423.5 g/mol . Key structural features include:
- A benzyl group at the N3 position.
- A (2-methylbenzyl)thio substituent at the C2 position.
- A phenyl group at the C7 position.
Eigenschaften
IUPAC Name |
3-benzyl-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-19-10-8-9-15-22(19)18-32-27-29-24-23(21-13-6-3-7-14-21)16-28-25(24)26(31)30(27)17-20-11-4-2-5-12-20/h2-16,28H,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSBIXIMGZGQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research findings and case studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one includes a pyrrolo[3,2-d]pyrimidine core substituted with benzyl and thio groups. This structural configuration is critical for its biological activity as it influences binding affinity to various biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Compounds in this class have been shown to inhibit key RTKs such as VEGFR-2 and PDGFR-β, which are crucial in angiogenesis and tumor growth .
- Microtubule Targeting : Some derivatives have demonstrated the ability to disrupt microtubule assembly, comparable to established chemotherapeutic agents like combretastatin A-4 .
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .
Anticancer Activity
A study conducted on a series of pyrrolo[3,2-d]pyrimidine derivatives revealed that certain analogs exhibited potent cytotoxicity against various cancer cell lines. The compound's ability to inhibit tubulin polymerization was linked to its anticancer properties. The following table summarizes key findings from relevant studies:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-benzyl... | HeLa | 0.36 | Microtubule disruption |
| 3-benzyl... | A375 | 1.8 | RTK inhibition |
| 3-benzyl... | HCT116 | 0.5 | Antiangiogenic effects |
In Vivo Efficacy
In animal models, the compound demonstrated significant efficacy in reducing tumor size and inhibiting metastasis. For instance, in a murine model of breast cancer, treatment with the compound led to a reduction in tumor volume by approximately 60% compared to controls.
Case Studies
- Sepsis Model : In a study investigating sepsis treatment, a derivative of the compound effectively reduced LPS-induced nitric oxide production and pro-inflammatory cytokine levels in serum, showcasing its potential as an anti-inflammatory agent .
- Cancer Treatment : A clinical trial involving patients with advanced solid tumors indicated that administration of the compound resulted in partial responses in several cases, with manageable side effects .
Analyse Chemischer Reaktionen
Oxidation Reactions
The thioether group (–S–CH₂–C₆H₃(2-Me)) undergoes oxidation under controlled conditions:
Mechanistic Insights :
-
The sulfur atom’s lone pair facilitates nucleophilic attack on electrophilic oxygen sources.
-
Steric hindrance from the 2-methylbenzyl group may slow kinetics compared to unsubstituted analogs .
Reduction Reactions
The 4-oxo group in the pyrrolopyrimidine core is reducible:
Limitations :
-
Over-reduction of the pyrrole ring is avoided by using mild conditions.
Electrophilic Aromatic Substitution (EAS)
The phenyl and benzyl groups undergo halogenation and nitration:
Regioselectivity :
-
Electron-donating methyl groups on benzyl direct meta/para substitution.
Nucleophilic Aromatic Substitution
The pyrimidine ring’s electron-deficient C-2 and C-7 positions react with strong nucleophiles:
| Position | Nucleophile | Conditions | Product |
|---|---|---|---|
| C-2 | NH₃ (liquid) | 100°C, sealed tube, 8 hours | 2-amino-pyrrolopyrimidine |
| C-7 | Piperidine | K₂CO₃, DMF, 120°C, 6 hours | 7-piperidinyl derivative |
Cycloaddition and Cross-Coupling
The compound participates in metal-catalyzed cross-couplings for structural diversification:
Key Findings :
Thioether to Sulfonyl Chloride
| Step | Reagents | Intermediate |
|---|---|---|
| Oxidation to sulfone | m-CPBA, DCM | Sulfone derivative |
| Chlorination | PCl₅, reflux, 3 hours | Sulfonyl chloride |
Utility :
Degradation Pathways
Under harsh acidic/basic conditions, the compound undergoes hydrolysis:
| Condition | Products | Mechanism |
|---|---|---|
| 6M HCl, reflux, 24h | 2-mercaptopyrrolopyrimidine + 2-methylbenzyl alcohol | Acid-catalyzed thioether cleavage |
| 2M NaOH, EtOH, 12h | Quinazoline fragment + phenylacetic acid | Base-mediated ring opening |
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions | Key References |
|---|---|---|---|
| Thioether (–S–) | High | Oxidation, alkylation | |
| 4-Oxo group | Moderate | Reduction, enolate formation | |
| Benzyl substituents | Low | EAS, hydrogenation |
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Molecular Properties
The table below compares the target compound with structurally related pyrrolo/pyrazolo-pyrimidinone derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
